Pentacosane-1,25-diol
Description
Properties
CAS No. |
92238-33-0 |
|---|---|
Molecular Formula |
C25H52O2 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
pentacosane-1,25-diol |
InChI |
InChI=1S/C25H52O2/c26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27/h26-27H,1-25H2 |
InChI Key |
QPKZTOIUUGTCNF-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCCCCCCO)CCCCCCCCCCCCO |
Canonical SMILES |
C(CCCCCCCCCCCCO)CCCCCCCCCCCCO |
Origin of Product |
United States |
Natural Abundance and Biological Distribution of Pentacosane 1,25 Diol
Occurrence in Botanical Species
Long-chain diols are a component of the complex lipid mixtures that constitute plant surface waxes, playing a role in the plant's interaction with its environment.
The cuticle is a protective layer that covers the aerial surfaces of most land plants, providing a crucial barrier against uncontrolled water loss and external stresses. oup.comnih.gov This layer is composed of a cutin polymer matrix and associated cuticular waxes. oup.comgsartor.org These waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, primary alcohols, aldehydes, ketones, and esters. nih.govnih.gov
Among these components, long-chain alkanediols have been identified as constituents of cuticular waxes in various plant species. oup.comcnjournals.comzenodo.org These diols are believed to be synthesized within the epidermal cells from VLCFA precursors. nih.gov While cutin is primarily made of C16 and C18 hydroxy fatty acids, the associated waxes are where longer-chain aliphatics, including diols, are typically found. nih.govoup.com The presence of these compounds contributes to the structural integrity and hydrophobic properties of the plant cuticle.
Direct identification of Pentacosane-1,25-diol has been reported in specific plant species.
Lantana camara : The phytochemical database OSADHI lists Lantana camara as a plant containing this compound. Lantana camara is a flowering shrub known for its diverse and complex chemical composition, which includes a wide array of essential oils and other secondary metabolites. mdpi.comrsc.org
Moringa oleifera : While direct isolation of this compound from Moringa oleifera is not explicitly detailed in the provided search results, the presence of related long-chain compounds is well-documented. Chemical analyses of Moringa oleifera leaf extracts have identified numerous long-chain hydrocarbons, fatty acids, and alcohols. medicopublication.comresearchgate.net Specifically, pentacosane (B166384), the parent hydrocarbon for this compound, has been identified in Moringa oleifera. myfoodresearch.com The presence of this C25 alkane, alongside various long-chain alcohols, suggests that the biosynthetic pathways capable of producing a C25 diol exist within the plant. najah.edu
Table 1: Reported and Inferred Presence of this compound in Botanical Species
| Botanical Species | Compound Identified | Tissue/Extract | Basis of Finding |
|---|---|---|---|
| Lantana camara | This compound | Whole Plant | Direct identification listed in phytochemical database. |
| Moringa oleifera | Pentacosane (precursor) | Leaf Extract | Inferred from the confirmed presence of the C25 alkane precursor and other long-chain alcohols. myfoodresearch.com |
The biosynthesis of this compound is intrinsically linked to the synthesis of very-long-chain fatty acids (VLCFAs). In plants, VLCFAs (defined as having 20 or more carbons) are produced in the endoplasmic reticulum by fatty acid elongase (FAE) complexes. nih.gov These complexes sequentially add two-carbon units from malonyl-CoA to a growing acyl chain.
The likely biosynthetic pathway for this compound would involve the following steps:
VLCFA Synthesis : Creation of a C24 or C26 fatty acid via the FAE system.
Reduction to Alkane : The fatty acid is converted to an aldehyde and then decarbonylated to form the C25 alkane, pentacosane.
Terminal Hydroxylation : The alkane undergoes ω-hydroxylation (at one terminal methyl group) via a cytochrome P450-dependent enzyme to form pentacosan-1-ol.
α-Hydroxylation : A subsequent hydroxylation event occurs at the other terminal methyl group (the α-position relative to the first hydroxylation) to yield this compound.
Alternatively, an α,ω-dicarboxylic acid could be synthesized and then doubly reduced to form the diol. Suberin, another plant biopolymer, is known to contain high amounts of VLCFA-derived α,ω-dicarboxylic acids and diols. nih.gov
Presence in Other Biological Systems
Beyond the plant kingdom, long-chain aliphatics, including diols and their precursors, are found in insects and are products of microbial metabolism.
The insect cuticle is covered by a layer of cuticular hydrocarbons (CHCs), which are critical for preventing desiccation and for chemical communication. nih.govresearchgate.netresearchgate.net These CHCs are predominantly a mixture of long-chain alkanes, alkenes, and methylated hydrocarbons. researchgate.net
Pentacosane (n-C25) is a frequently identified component of insect CHCs. nih.govontosight.ai For example, it has been identified as a potential contact sex pheromone in the tea weevil, Myllocerinus aurolineatus. nih.govresearchgate.net Its presence as a key building block in the insect cuticle is established across numerous species. ontosight.aiontosight.ai
Furthermore, long-chain α,ω-diols are known to be secreted by some insects. A class of elicitors known as bruchins, which are found in the oviposition fluids of weevils like the pea weevil (Bruchus pisorum), are esters of long-chain diols. nih.govresearchgate.netnih.gov For instance, Bruchin C is an ester of (Z)-9-tetracosene-1,24-diol. nih.gov The existence of these diol-based insect-derived compounds, coupled with the widespread availability of pentacosane as a biosynthetic precursor, makes it plausible that this compound could be synthesized and utilized by certain insect species, although direct evidence of its isolation from insects is not prominent in the search results.
Table 2: Pentacosane and Related Diols in Insect Systems
| Insect Group | Compound Type | Function/Location | Implication for this compound |
|---|---|---|---|
| General | Pentacosane (n-C25) | Cuticular Hydrocarbon (CHC) researchgate.netontosight.ai | The C25 alkane precursor is widely available in insects. |
| Tea Weevil (Myllocerinus aurolineatus) | Pentacosane (n-C25) | Contact & Volatile Pheromone nih.govresearchgate.net | Demonstrates a specific biological role for the C25 backbone. |
| Pea Weevil (Bruchus pisorum) | Long-chain α,ω-diols (e.g., C24 diol esters) | Oviposition fluid elicitors (Bruchins) nih.govresearchgate.net | Shows that insects possess the enzymatic machinery to produce long-chain diols. |
Microorganisms, including bacteria and yeasts, are capable of producing a variety of diols. researchgate.net There is significant industrial and research interest in engineering microbes to produce diols from renewable feedstocks as alternatives to petroleum-based chemicals. mdpi.comactpac.eu
However, microbial synthesis has historically been focused on short-chain (e.g., 1,3-propanediol, 1,4-butanediol) and, more recently, medium-to-long-chain α,ω-diols (C8–C18). mdpi.comactpac.eu The production of these compounds often utilizes enzymes like cytochrome P450 monooxygenases to hydroxylate alkanes or fatty acids. mdpi.com While some microbes can naturally metabolize alkanes, and projects are underway to engineer strains for the conversion of long-chain alkanes (C14-C18) into diols, the microbial production of very-long-chain diols like this compound (C25) is not extensively reported and faces significant challenges, such as low product yields and the narrow substrate range of the enzymes involved. mdpi.comactpac.eu The natural occurrence of this compound as a common microbial metabolite has not been established.
Comparative Analysis with Related Long-Chain Diols and Alcohols in Nature
To contextualize the potential role and distribution of this compound, a comparative analysis with other naturally occurring long-chain diols and alcohols is essential. Plant cuticular waxes are complex mixtures that often contain a variety of long-chain aliphatic hydrocarbons, including alkanes, fatty acids, primary and secondary alcohols, and diols. wikipedia.org These waxes form a protective layer on the surface of plant cuticles, playing a crucial role in preventing water loss and protecting against environmental stressors.
While direct evidence for this compound in plant waxes is not prominently featured in scientific literature, studies on various plant species have revealed the presence of other long-chain diols. For instance, the leaf cuticular waxes of Myricaria germanica have been found to contain homologous series of C25-C43 β-diols, although the specific isomer this compound was not identified. nih.gov This suggests that the biosynthetic pathways for producing C25 diols exist in some plants, but the prevalence and specific structures of these compounds can vary significantly between species.
The table below presents a comparative overview of this compound and other related long-chain diols found in nature, highlighting their carbon chain length and the position of their hydroxyl groups.
| Compound Name | Carbon Chain Length | Hydroxyl Group Positions | Common Natural Sources |
| This compound | C25 | 1, 25 | Not well-documented in natural sources |
| Octacosane-1,13-diol | C28 | 1, 13 | Marine and freshwater environments, produced by certain microalgae |
| Triacontane-1,15-diol | C30 | 1, 15 | Marine and freshwater environments, produced by certain microalgae |
| Dotriacontane-1,15-diol | C32 | 1, 15 | Freshwater environments, indicator of riverine input |
| Hentriacontane-diols | C31 | Various (e.g., 12,x) | Leaf cuticular waxes of Myricaria germanica nih.gov |
This table is generated based on available data and highlights the current lack of documented natural sources for this compound in comparison to other well-studied long-chain diols.
Long-chain alcohols are also ubiquitous in nature, serving as precursors for wax esters and as components of pheromones in insects. mdpi.com The chain lengths of these alcohols typically range from C20 to C34 in plant waxes. The study of these related compounds provides a framework for hypothesizing the potential, yet unconfirmed, roles of this compound in natural systems. The structural similarity suggests it could potentially be a minor component of plant waxes or insect lipids, though further research is needed for confirmation.
Advanced Synthetic Methodologies for Pentacosane 1,25 Diol
Total Synthesis Approaches for Long-Chain Aliphatic Diols
Total synthesis provides a versatile platform for the construction of long-chain diols, allowing for precise control over the carbon chain length and the placement of functional groups. Key reactions in this domain include carbon-carbon bond-forming reactions and functional group transformations.
One common strategy involves the use of Grignard reagents . These organomagnesium halides are powerful nucleophiles that can react with a variety of electrophiles to extend carbon chains. For the synthesis of a long-chain diol, a bifunctional starting material can be envisioned, or a coupling reaction between two shorter chains can be employed. For instance, a Grignard reagent derived from a long-chain halo-alcohol can be reacted with an appropriate electrophile to build the carbon skeleton. The reaction of Grignard reagents with aldehydes or ketones is a fundamental method for creating secondary or tertiary alcohols, respectively. organic-chemistry.org In a potential synthesis of pentacosane-1,25-diol, a long-chain aldehyde could be reacted with a Grignard reagent containing a protected hydroxyl group, followed by deprotection. The diastereoselectivity of Grignard additions to α-chiral ketones can often be rationalized using models like the Cram chelate model, which is crucial when stereocenters are present. acs.org
Olefination reactions , such as the Wittig reaction, are also pivotal in assembling the backbones of long-chain molecules. mdpi.com These reactions form carbon-carbon double bonds, which can subsequently be hydrogenated to yield the saturated alkane chain. An iterative approach using chiral phosphine (B1218219) oxides as building blocks can be employed for the stereocontrolled construction of polyol chains. rsc.org For a molecule like this compound, a symmetrical dialdehyde (B1249045) could potentially be reacted with a phosphorus ylide in a double olefination reaction, followed by hydrogenation of the resulting alkene.
The synthesis of complex natural products often involves the construction of long-chain fragments. For example, the synthesis of the C9–C25 subunit of spirastrellolide B utilized a Suzuki–Miyaura coupling to connect two smaller fragments, followed by further transformations. acs.orgnih.gov Such strategies, which are designed for creating specific segments of large molecules, can be adapted for the synthesis of simpler long-chain diols.
| Reaction Type | Description | Application in Long-Chain Diol Synthesis | Key Features |
| Grignard Reaction | Addition of an organomagnesium halide to a carbonyl group. organic-chemistry.org | Chain extension and introduction of hydroxyl groups. | Versatile C-C bond formation, can be diastereoselective. acs.org |
| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. mdpi.com | Assembly of the carbon backbone via C=C bond formation. | Forms double bonds that can be hydrogenated. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. acs.orgnih.gov | Joining of smaller, functionalized fragments to build the long chain. | Mild reaction conditions, high functional group tolerance. |
| Iterative Chain Elongation | Repetitive application of a set of reactions to systematically build a long chain. rsc.org | Stepwise construction of the polyol chain with stereocontrol. | Allows for precise control over stereochemistry. |
Chemo-enzymatic and Biocatalytic Synthesis Routes
In recent years, chemo-enzymatic and biocatalytic methods have emerged as powerful and sustainable alternatives to traditional organic synthesis for producing long-chain diols. These methods leverage the high selectivity and efficiency of enzymes.
A key enzymatic transformation for the synthesis of terminal diols is ω-hydroxylation . Cytochrome P450 monooxygenases (CYPs) are particularly effective at catalyzing the selective terminal hydroxylation of medium- to long-chain alkanes and fatty acids. researchgate.neteuropa.eu For instance, CYP153A enzymes exhibit high regioselectivity for the ω-position of alkanes, making them ideal for producing α,ω-diols. researchgate.netmdpi.com While challenges such as low conversion rates and the need for cofactor regeneration exist, ongoing research focuses on engineering these enzymes for improved activity and stability. researchgate.net One study reported a biocatalytic platform for the terminal regioselective oxidation of medium to long-chain alkanes into their corresponding α,ω-alkanediols and diacids. researchgate.net
Another biocatalytic strategy involves the use of engineered enzyme cascades. For example, a two-enzyme cascade has been developed to convert diols to amino alcohols, showcasing the potential of multi-enzyme systems for creating functionalized long-chain molecules. rsc.org Furthermore, multistep enzymatic synthesis has been successfully employed to produce long-chain α,ω-dicarboxylic and ω-hydroxycarboxylic acids from renewable fatty acids and plant oils. researchgate.net These ω-hydroxy acids are direct precursors to α,ω-diols via reduction of the carboxylic acid group.
The biosynthesis of long-chain alkyl diols has also been investigated in microalgae like Nannochloropsis spp. oup.comresearchgate.net These organisms produce long-chain diols from fatty acid precursors through pathways that are thought to involve elongation and hydroxylation steps. oup.com While the exact enzymatic machinery is still under investigation, this represents a promising avenue for the renewable production of these compounds.
| Biocatalytic Approach | Enzyme/Organism | Substrate | Product | Key Advantages |
| ω-Hydroxylation | Cytochrome P450 (e.g., CYP153A) | Long-chain alkanes, fatty acids | α,ω-diols, ω-hydroxy fatty acids | High regioselectivity for terminal position. researchgate.neteuropa.eumdpi.com |
| Enzyme Cascade | Multiple enzymes (e.g., oxidases, reductases) | Fatty acids, diols | Functionalized diols, amino alcohols | One-pot synthesis, mild reaction conditions. rsc.orgresearchgate.net |
| Microalgal Biosynthesis | Nannochloropsis spp. | Fatty acid precursors | Long-chain alkyl diols | Renewable feedstock, sustainable process. oup.comresearchgate.net |
Strategic Derivatization for Enhanced Functionalization
The functionalization of this compound and its precursors is crucial for creating analogues with tailored properties or for facilitating further synthetic transformations.
The terminal hydroxyl groups of long-chain diols are amenable to a variety of modification reactions. Oxidation of terminal diols can yield either monoaldehydes, dialdehydes, or dicarboxylic acids, depending on the oxidant and reaction conditions. For example, the use of an oxoammonium salt like 4-acetamido-TEMPO⁺ BF₄⁻ has been systematically studied for the oxidation of terminal diols. For diols with a hydrocarbon chain of seven carbons or more, the dialdehyde is the sole product. rsc.org
Derivatization with boronic acids is a common method for the analysis and protection of vicinal diols. nih.gov While this compound is not a vicinal diol, this highlights a class of reagents that can selectively react with hydroxyl groups. For terminal diols, other derivatization strategies can be employed. For instance, quantification of diols in fermentation broths has been achieved through instantaneous derivatization using trichloroacetyl isocyanate. researchgate.net
The hydroxyl groups can also be converted into other functionalities. For example, they can be transformed into leaving groups, such as mesylates or tosylates, to facilitate nucleophilic substitution reactions for the introduction of other functional groups.
| Modification Reaction | Reagent/Catalyst | Product | Purpose |
| Oxidation | 4-acetamido-TEMPO⁺ BF₄⁻ | Dialdehyde | Synthesis of terminally functionalized analogues. rsc.org |
| Derivatization | Trichloroacetyl isocyanate | Di-isocyanate | Analytical purposes, preparation for further reactions. researchgate.net |
| Mesylation/Tosylation | Mesyl chloride/Tosyl chloride | Dimesylate/Ditosylate | Conversion of hydroxyls into good leaving groups. |
The synthesis of analogues of long-chain diols often involves similar synthetic methodologies but with variations in the starting materials or reagents. For instance, the synthesis of long-chain 3-amino-1,2-diols has been achieved through Sharpless asymmetric epoxidation of long-chain allylic alcohols followed by regioselective ring-opening. nih.gov This demonstrates how asymmetric synthesis techniques can be applied to create chiral analogues. The synthesis of new chiral long-chain alcohols has also been reported, providing a toolbox of potential precursors for chiral diol analogues. acs.org
The synthesis of the C14-C25 subunit of bafilomycin A1 showcases the construction of a complex polyketide fragment, which involves the stereoselective formation of multiple hydroxyl groups on a long carbon chain. acs.org Such advanced synthetic sequences highlight the potential for creating a wide variety of structurally diverse analogues of long-chain diols.
Mechanistic Insights into Biosynthesis of Long Chain Diols
Elucidation of Biochemical Pathways in Producing Organisms
The biosynthesis of long-chain diols is not a ubiquitous process in nature. It has been notably studied in specific species of microalgae, such as those from the genus Nannochloropsis, and has been a target for metabolic engineering in microorganisms like Escherichia coli. mdpi.comoup.comresearchgate.netnih.govresearchgate.netresearchgate.net
In phytoplankton like Nannochloropsis, long-chain alkyl diols are actively produced, particularly in dark conditions, from C14-C18 fatty acid precursors. researchgate.netnih.govresearchgate.net The proposed biosynthetic routes in these organisms involve either the condensation of smaller fatty acids or, more likely, a process of elongation and hydroxylation. researchgate.netnih.govresearchgate.net Genomic and transcriptomic analyses of Nannochloropsis species have identified key enzyme families that are likely involved, including fatty acid elongases (FAEs) and polyketide synthases (PKSs). oup.comresearchgate.netnih.govresearchgate.net
In engineered microbial systems, researchers have successfully designed and implemented pathways for the production of medium to long-chain α,ω-diols from renewable feedstocks like free fatty acids. mdpi.comresearchgate.net A common strategy involves a multi-step enzymatic cascade. For instance, a fatty acid can first be hydroxylated at its terminal (ω) position by a monooxygenase. The carboxyl group of the resulting ω-hydroxy fatty acid is then reduced to an alcohol, yielding the α,ω-diol. mdpi.comresearchgate.net
Another proposed general route for diol biosynthesis, which is less commonly observed for long-chain aliphatic diols, involves the metabolism of amino acids. This pathway utilizes an amino acid hydroxylase, a deaminase, a decarboxylase, and an aldehyde reductase to generate the diol structure. nih.gov
The table below summarizes the key producing organisms and the proposed or engineered pathways for long-chain diol biosynthesis.
| Producing Organism | Proposed/Engineered Pathway | Key Precursors | Reference(s) |
| Nannochloropsis spp. | Elongation/hydroxylation of fatty acids | C14-C18 Fatty Acids | researchgate.netnih.govresearchgate.net |
| Engineered E. coli | ω-hydroxylation of fatty acids followed by reduction of the carboxyl group | Free Fatty Acids | mdpi.comresearchgate.net |
| Engineered E. coli | Conversion from amino acids | Amino Acids | nih.gov |
Enzymatic Transformations and Key Intermediates
The biosynthesis of long-chain diols is characterized by a series of specific enzymatic transformations that convert a fatty acid or a related precursor into the final diol product. The key intermediates in these pathways are typically hydroxylated or partially reduced forms of the initial substrate.
A crucial class of enzymes in many proposed pathways is the cytochrome P450 monooxygenases . Specifically, enzymes from the CYP153A family have been shown to catalyze the ω-hydroxylation of fatty acids, which is often the first step in converting a simple fatty acid into a precursor for an α,ω-diol. mdpi.com This reaction introduces a hydroxyl group at the terminal methyl group of the fatty acid chain.
Following ω-hydroxylation, the carboxylic acid group at the other end of the molecule must be reduced to an alcohol. This reduction is typically a two-step process. First, a carboxylic acid reductase (CAR) activates the carboxylic acid and reduces it to an aldehyde. Subsequently, an aldehyde reductase or an alcohol dehydrogenase (ADH) catalyzes the reduction of the aldehyde to a primary alcohol. mdpi.comnih.gov The host organism's endogenous aldehyde reductases are often capable of performing this final reduction step. mdpi.comresearchgate.net
In the context of the pathways proposed for Nannochloropsis, polyketide synthases (PKSs) and fatty acid elongases (FAEs) are believed to play a central role. oup.comresearchgate.netnih.govresearchgate.net PKSs could be involved in the incomplete elongation of fatty acids, leading to the formation of 3-hydroxy fatty acids, which are key intermediates. researchgate.netnih.gov FAEs would then be responsible for extending the carbon chain of these hydroxylated precursors to the final length required for the long-chain diol. researchgate.netnih.gov
The table below details the key enzymes and their roles in the biosynthesis of long-chain diols.
| Enzyme Class | Specific Example(s) | Role in Biosynthesis | Reference(s) |
| Cytochrome P450 Monooxygenase | CYP153A | ω-hydroxylation of fatty acids | mdpi.com |
| Carboxylic Acid Reductase | MmCAR | Reduction of carboxylic acid to aldehyde | mdpi.com |
| Aldehyde Reductase / Alcohol Dehydrogenase | Endogenous E. coli reductases, ADH from Ralstonia sp. | Reduction of aldehyde to alcohol | mdpi.commdpi.com |
| Polyketide Synthase | PKS-Clade II in Nannochloropsis | Formation of 3-hydroxy fatty acid intermediates | researchgate.netnih.gov |
| Fatty Acid Elongase | FAEs in Nannochloropsis | Elongation of fatty acid chains | researchgate.netnih.gov |
Relationship to Fatty Acid Metabolism and Lipid Biosynthesis
The biosynthesis of long-chain diols is deeply intertwined with the primary metabolism of fatty acids and lipids. Fatty acids are the fundamental building blocks for these diols, and the enzymatic machinery for their synthesis is often derived from or shares similarities with the enzymes of fatty acid metabolism.
In engineered microorganisms, the efficiency of long-chain diol production is often dependent on the availability of fatty acid precursors. mdpi.comresearchgate.net Strategies to improve diol yields frequently involve the manipulation of fatty acid biosynthesis and degradation pathways. For example, blocking the β-oxidation pathway, which is responsible for fatty acid degradation, can increase the intracellular pool of fatty acids available for conversion to diols. mdpi.com
Furthermore, some long-chain diol derivatives have been shown to influence lipid metabolism. ingentaconnect.com Although this is related to their biological activity rather than their biosynthesis, it underscores the close relationship between these compounds and the broader network of lipid metabolic pathways. The enzymes used in engineered diol synthesis, such as reductases and monooxygenases, are often borrowed from pathways that naturally process fatty acids and other lipids. mdpi.commdpi.com This highlights the modular nature of these metabolic pathways and the ability to redirect metabolic flux from fatty acid synthesis towards the production of valuable bioproducts like long-chain diols.
Cutting Edge Analytical Techniques for Characterization of Pentacosane 1,25 Diol
Chromatographic Separations: Isolating and Identifying Pentacosane-1,25-diol
Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of long-chain diols such as this compound. This technique is routinely used for the identification and semi-quantification of lipids, including long-chain diols, in various samples. The process typically involves derivatization, often silylation, to increase the volatility of the diol, making it suitable for gas chromatography. mdpi.com While silylation is a popular method, complete derivatization of diols can sometimes be challenging due to steric hindrance. mdpi.com
The electron ionization (EI) mode in GC-MS provides detailed structural information through characteristic fragmentation patterns. mdpi.comnih.gov The mass spectra of long-chain diol derivatives exhibit ions characteristic of both the alkoxy and acyl moieties, as well as ions indicative of the short-chain diol constituent. nih.gov For instance, the analysis of essential oils has identified pentacosane (B166384) as a major compound, showcasing the capability of GC-MS in identifying long-chain alkanes, the backbones of diols. dergipark.org.trmdpi.com
For enhanced sensitivity and unambiguous identification, especially in complex matrices, advanced methods like GC-MS/MS in multiple reaction monitoring (MRM) mode have been developed. This method offers a lower limit of quantification compared to traditional GC-MS. nih.gov
Table 1: GC-MS Parameters for Long-Chain Diol Analysis (General)
| Parameter | Typical Setting |
| Column | Nonpolar silicone stationary phase |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Derivatization | Silylation (e.g., with BSTFA) |
Liquid Chromatography (LC) Approaches
Liquid chromatography (LC) offers a complementary approach to GC for the analysis of long-chain diols and related compounds. High-performance liquid chromatography (HPLC) coupled with various detectors is particularly valuable. For instance, HPLC with a diode-array detector (DAD) is a robust technique for separating and characterizing chemical mixtures. measurlabs.com When combined with mass spectrometry (HPLC-DAD-MS), it becomes a powerful tool for analyzing complex samples and identifying unknown compounds. nih.gov
Specifically for long-chain diols, ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has emerged as a highly sensitive and reproducible method. nih.govvliz.be This approach allows for the simultaneous analysis of different lipid classes, reducing sample preparation time by eliminating the need for fraction separation. nih.gov UHPLC-HRMS has shown a significantly lower limit of quantification for diol analysis compared to some other LC methods. nih.gov Normal-phase HPLC coupled to atmospheric pressure chemical ionization mass spectrometry (NP-HPLC-APCI-MS) has also been successfully used to separate and identify isomers of related long-chain keto-ols. researchgate.net
Advanced Hyphenated Techniques in Structural Analysis
The coupling of multiple analytical methods, known as hyphenated techniques, provides a comprehensive approach to the structural analysis of complex molecules like this compound. researchgate.net These techniques enhance sensitivity, selectivity, and the ability to elucidate intricate molecular structures.
The combination of separation techniques like GC or LC with powerful spectroscopic detectors such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is at the forefront of analytical chemistry. asiapharmaceutics.infounime.it For example, LC-NMR combines the separation power of liquid chromatography with the detailed structural information provided by NMR. asiapharmaceutics.info This is particularly useful for the unequivocal structural characterization of metabolites and other complex molecules. nih.gov The development of multiple hyphenated techniques, such as LC-PDA-NMR-MS, further expands the analytical toolkit for characterizing complex matrices. unime.it
Spectroscopic Characterization Methodologies: Deciphering the Molecular Blueprint
Spectroscopic methods are crucial for elucidating the precise structure and identifying the functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the chemical environment of the protons.
In the ¹H NMR spectrum of a long-chain diol, the protons attached to the carbons bearing the hydroxyl groups would exhibit characteristic chemical shifts. researchgate.netresearchgate.net Similarly, the extensive methylene (B1212753) chain would produce a large, complex signal.
¹³C NMR spectroscopy is particularly powerful for resolving individual carbon atoms in a long-chain molecule, which can be challenging with ¹H NMR due to signal overlap. acs.org The chemical shifts of the carbons bonded to the hydroxyl groups are diagnostic. For long-chain diols, the stereochemistry can also be investigated using ¹³C NMR. organicchemistrydata.org Advanced 2D NMR techniques, such as HSQC and HMBC, can further establish the connectivity between protons and carbons, providing unambiguous structural assignment. magritek.com
Table 2: Predicted NMR Data for this compound (Illustrative)
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H | ~3.6 (H-1, H-25) | Protons on carbons attached to hydroxyl groups. |
| ¹H | ~1.2-1.6 | Methylene protons of the long alkyl chain. |
| ¹³C | ~63 (C-1, C-25) | Carbons attached to hydroxyl groups. |
| ¹³C | ~20-40 | Methylene carbons of the long alkyl chain. |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups. fiveable.memt.com
IR spectroscopy is particularly sensitive to polar bonds and is therefore an excellent tool for identifying the hydroxyl (-OH) groups in this compound. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in alcohols. nih.goviisc.ac.in The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region. The numerous methylene (-CH₂) groups in the long alkyl chain will give rise to characteristic C-H stretching and bending vibrations. researchgate.net The IR spectra of long-chain α,ω-alkanediols show characteristic bands for methylene sequences and terminal hydroxyl groups. researchgate.net
Raman spectroscopy, which relies on inelastic scattering of light, is highly sensitive to non-polar, symmetric bonds. mt.com Therefore, it provides excellent information about the carbon-carbon backbone of the pentacosane chain. The C-C stretching vibrations and CH₂ twisting and wagging modes would be prominent in the Raman spectrum. researchgate.net While the O-H bond is a weak Raman scatterer, its presence can still be observed. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. fiveable.meresearchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (strong, broad) | Weak |
| C-H (alkane) | Stretching | 2850-3000 (strong) | Strong |
| C-O | Stretching | 1000-1260 (strong) | Weak |
| C-C | Stretching | Weak | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification of organic molecules by providing a highly accurate measurement of their mass. measurlabs.com Unlike nominal mass spectrometry which measures mass to the nearest integer, HRMS can determine the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision is fundamental for elucidating the elemental composition of an unknown compound or confirming the identity of a target analyte like this compound. europa.eu
The molecular formula of this compound is C₂₅H₅₂O₂. Its nominal mass is 384 Da. However, its calculated monoisotopic exact mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms, is 384.39673 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure this exact mass with high accuracy, typically with an error of less than 5 parts per million (ppm). nih.gov
This capability allows for the clear differentiation of this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas and therefore different exact masses. nih.govspectroscopyonline.com For instance, a compound with the elemental formula C₂₄H₄₈O₃ also has a nominal mass of 384 Da, but its exact mass is 384.36035 Da. A low-resolution instrument could not distinguish between these two compounds, but the high resolving power of an HRMS instrument makes this distinction clear. nih.gov
Table 1: Comparison of Isobaric Compounds at Nominal Mass 384 Da
| Compound Name | Elemental Formula | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) | Mass Difference (Da) |
| This compound | C₂₅H₅₂O₂ | 384 | 384.39673 | N/A |
| Hypothetical Isobar | C₂₄H₄₈O₃ | 384 | 384.36035 | 0.03638 |
This interactive table demonstrates how High-Resolution Mass Spectrometry can distinguish between compounds with the same integer mass based on their precise exact mass.
Research on the analysis of long-chain diols has increasingly utilized Ultra-High-Performance Liquid Chromatography coupled with HRMS (UHPLC-HRMS). This combination not only provides accurate mass data for confident identification but also offers enhanced sensitivity and reproducibility compared to other methods. nih.govvliz.be The limit of quantification for diols using UHPLC-HRMS can be as low as 1.5 picograms, which is crucial when analyzing samples from biological or environmental matrices where concentrations can be minimal. nih.gov
Optimized Sample Preparation and Extraction Protocols for Complex Biological and Synthetic Matrices
The successful analysis of this compound from complex sample origins, such as marine sediments, plant tissues, or synthetic reaction mixtures, is highly dependent on the efficiency of the sample preparation and extraction protocol. The primary goals of these protocols are to isolate the target analyte from interfering matrix components, concentrate it to a detectable level, and prepare it in a form suitable for the chosen analytical instrument. rsc.org
For long-chain diols embedded in biological or environmental solid matrices like sediments, a common approach involves a total lipid extraction (TLE). frontiersin.org A typical TLE protocol uses an automated system with a solvent mixture like dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) to extract all lipid-soluble components from the freeze-dried sample. frontiersin.org Following extraction, a saponification step (hydrolysis with a strong base) is often employed to break down esters and release the diols from their esterified forms. The neutral fraction containing the diols is then separated from more polar and non-polar compounds using column chromatography over silica (B1680970) gel. frontiersin.org
In synthetic chemistry, where this compound might be a product in a reaction mixture, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common purification methods. thermofisher.com LLE uses two immiscible solvents to partition the diol based on its solubility, while SPE employs a solid sorbent (e.g., C18 silica) to selectively retain and then elute the target compound, effectively cleaning the sample. thermofisher.com
Due to the low volatility and polar nature of the two hydroxyl groups, derivatization is a frequently required step, especially for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the hydroxyl groups (-OH) into trimethylsilyl (B98337) ethers (-OTMS). This process increases the volatility and thermal stability of the diol, leading to better chromatographic peak shapes and improved sensitivity. nih.gov Automated silylation using a robot autosampler can significantly reduce sample preparation time while maintaining high reproducibility. nih.gov
Table 2: Summary of Extraction Protocols for Long-Chain Diols
| Matrix Type | Extraction Method | Key Solvents / Reagents | Cleanup / Derivatization | Analytical Technique | Research Findings / Considerations |
| Marine Sediment | Energized Dispersive Guided Extraction (EDGE®) | Dichloromethane:Methanol (9:1, v/v) | Saponification; Silica Gel Column Chromatography | GC-MS | Effective for extracting LCDs from complex solid environmental samples. Saponification releases diols from esters. frontiersin.org |
| Aqueous Samples | Liquid-Liquid Extraction (LLE) | Pentane, Acetone | Florisil Column Cleanup | GC-MS | Two-step extraction at neutral and acidic pH ensures recovery of a broad range of organic compounds. greenpeace.to |
| General Biological | Solid-Phase Extraction (SPE) | Methanol, Water (for conditioning/elution) | Derivatization (e.g., Silylation with BSTFA) | GC-MS, UHPLC-HRMS | SPE offers selective isolation and concentration. Derivatization is often crucial for GC analysis of polar diols. nih.govthermofisher.com |
| Plant Material | Soxhlet Extraction followed by Maceration | Hexane, 80% Methanol | Liquid-Liquid Partitioning | GC-MS | A comprehensive extraction to isolate a wide range of compounds based on polarity. isisn.org |
This interactive table summarizes various optimized protocols for extracting long-chain diols like this compound from diverse and complex matrices.
Newer, "green" extraction techniques are also being explored. These include methods like ultrasound-assisted extraction (UAE) and ionic liquid-based aqueous two-phase systems (ATPS), which can offer improved efficiency, reduced solvent consumption, and faster extraction times compared to conventional methods. researchgate.netresearchgate.net
Potential Roles and Applications in Advanced Materials Science
Exploration as a Monomer in Polymer Synthesis
Long-chain α,ω-diols, such as Pentacosane-1,25-diol, are fundamental monomers for synthesizing a variety of polymers, particularly polyesters and polyurethanes. The two hydroxyl groups provide the necessary reactive sites for polymerization reactions.
Detailed research has demonstrated that long-chain diols can be derived from renewable resources like fatty acids through catalytic processes such as olefin metathesis followed by ester hydrogenation. researchgate.netrsc.org These bio-derived diols can then undergo polycondensation with dicarboxylic acids to produce long-chain aliphatic polyesters. acs.org This process allows for the creation of high-molecular-weight, semi-crystalline polymers with desirable thermal properties. acs.org The 25-carbon chain of this compound would impart significant flexibility and hydrophobicity to the resulting polymer backbone.
Furthermore, this compound has been explicitly identified as a potential polyol component in the synthesis of aqueous polyurethane-vinyl polymer hybrids, highlighting its direct relevance in advanced polymer formulations. epo.org Other polymerization strategies applicable to diols include the self-condensation to form polyethers and ring-opening metathesis polymerization (ROMP) of diol-derived monomers to create cross-linked thermosets. rsc.orgumons.ac.be
Table 1: Polymerization Potential of Long-Chain Diols
| Polymer Type | Polymerization Method | Role of Diol | Potential Properties Conferred by this compound |
| Polyesters | Polycondensation (with diacids) | Monomer | Flexibility, Hydrophobicity, High Molecular Weight |
| Polyurethanes | Polyaddition (with diisocyanates) | Chain Extender / Polyol | Soft Segment Flexibility, Durability |
| Polyethers | Self-Condensation | Monomer | Thermal Stability, Flexibility |
| Thermosets | Ring-Opening Metathesis Polymerization | Precursor to Monomer | Cross-linked Structure, Tunable Mechanical Properties |
Development of Bio-based Lubricants and Waxes
There is a significant industrial push to develop high-performance lubricants and waxes from renewable, biodegradable sources to replace petroleum-based products. scispace.comrsc.org Long-chain aliphatic molecules are the foundation of many lubricants, providing the necessary film strength and lubricity.
This compound is a strong candidate for developing such bio-lubricants. Its long hydrocarbon chain is ideal for reducing friction between surfaces. The terminal hydroxyl groups offer two key advantages: they can be chemically modified (e.g., through esterification) to create ester-based lubricants with tailored viscosity and pour points, and they can improve adhesion to metal surfaces through polar interactions. Research into plant-derived hydroxy fatty acids has already shown their effectiveness as lubricants, suggesting a similar potential for synthetically accessible long-chain diols. oup.com The synthesis of these diols from renewable feedstocks like plant oils makes them an attractive component for a circular economy. rsc.org
Table 2: Structural Features of this compound for Lubricant Applications
| Structural Feature | Lubrication-Relevant Property | Potential Advantage |
| Long (C₂₅) Alkyl Chain | Hydrophobicity, Van der Waals forces | High film strength, effective friction reduction |
| Two Terminal Hydroxyl (-OH) Groups | Polarity, Reactivity | Good adhesion to polar surfaces, site for chemical modification to tune properties |
| Linear, Flexible Structure | Molecular Conformation | Ability to form an effective lubricating film under pressure |
| Bio-based Sourcing Potential | Sustainability | Biodegradability, reduced reliance on fossil fuels |
Integration into Functional Coatings and Surfactants
The amphiphilic nature of this compound, possessing both hydrophobic and hydrophilic regions, makes it suitable for applications in functional coatings and as a specialty surfactant. Molecules with this structure, often called bola-amphiphiles, can straddle interfaces or form unique aggregate structures in solution.
As a surfactant, it can organize at liquid-air or liquid-liquid interfaces, reducing surface tension. In coatings, the hydroxyl groups can serve as anchor points, chemically bonding to a substrate or cross-linking with other resin components. Once anchored, the long, hydrophobic carbon chain would orient away from the surface, creating a highly water-repellent (superhydrophobic) and protective layer. This is conceptually similar to the role of long-chain lipids found in the protective outer walls of some microalgae. frontiersin.org Such coatings could provide corrosion resistance, anti-fouling, or self-cleaning properties.
Table 3: Structure-Function Relationship in Coatings and Surfactants
| Application | Key Structural Feature | Resulting Function |
| Functional Coating | Terminal -OH groups | Covalent bonding to substrates, cross-linking |
| Long C₂₅ alkyl chain | Forms a dense, hydrophobic surface layer | |
| Surfactant | Hydrophilic -OH "heads" | Interaction with aqueous phase |
| Hydrophobic C₂₅ "tail" | Interaction with non-polar phase/air |
Supramolecular Assembly and Self-Assembled Structures Based on Long-Chain Diols
Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. Long-chain diols like this compound are excellent candidates for forming such self-assembled systems.
The primary driving forces for the assembly of this compound are hydrogen bonding between the terminal hydroxyl groups and van der Waals interactions along the extensive hydrocarbon chains. These forces can guide the molecules to arrange into highly ordered structures, such as lamellar sheets (bilayers) or hollow nanotubes. In a lamellar arrangement, the molecules would align parallel to one another, with the hydroxyl groups forming hydrogen-bonded networks at the top and bottom surfaces of the sheet and the alkyl chains packing together in the interior. These nanostructures could be harnessed for applications in templating, encapsulation, or the creation of novel nanomaterials with anisotropic properties. The principles of using specific, directional bonding to create ordered assemblies are well-established in supramolecular chemistry. beilstein-journals.org
Table 4: Supramolecular Assembly of this compound
| Driving Force | Type of Interaction | Resulting Organization | Potential Supramolecular Structure |
| Primary | Hydrogen Bonding (-OH···OH) | Directional, head-to-head linkage | Defines the hydrophilic planes/ends |
| Secondary | Van der Waals Forces | Chain-to-chain packing | Stabilizes the hydrophobic core |
| Overall | Self-Assembly | Spontaneous molecular ordering | Lamellae, Nanotubes, Vesicles |
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Stereoselective Production
The precise spatial arrangement of functional groups in a molecule can dramatically influence its physical and biological properties. For pentacosane-1,25-diol, the development of synthetic methods that control the stereochemistry at its two hydroxyl-bearing carbons is a critical frontier. Current synthetic routes often yield a mixture of stereoisomers, which can be challenging to separate and may obscure the unique properties of individual isomers.
Future research will likely focus on asymmetric catalysis to achieve high stereoselectivity. This could involve the use of chiral catalysts, such as enzymes or metal-ligand complexes, to direct the formation of specific stereoisomers. Biocatalysis, in particular, offers a promising green chemistry approach. Engineered enzymes, like P450 monooxygenases, could be designed to regioselectively and stereoselectively hydroxylate a pentacosane (B166384) precursor. semanticscholar.org The development of such methods would not only provide access to pure stereoisomers of this compound for fundamental studies but also enable the synthesis of novel polymers and materials with precisely controlled architectures and properties.
Investigation of Undiscovered Biological Functions and Interactions
The biological roles of very long-chain diols like this compound are largely uncharted territory. While related long-chain diols are known to be produced by certain marine microalgae, their specific functions remain a subject of investigation. oup.comvliz.be It is hypothesized that these molecules may play a role in the structure and integrity of cell membranes or act as signaling molecules.
Future research should aim to elucidate the specific biological functions of this compound. This will involve a multi-pronged approach, including:
Screening for Biological Activity: Testing the compound against a wide range of biological targets, such as enzymes, receptors, and ion channels, to identify potential therapeutic applications.
Lipidomics Studies: Investigating the incorporation and metabolism of this compound in various cell types to understand its fate and potential downstream effects.
Biophysical Studies: Examining the interaction of this compound with lipid bilayers to understand its influence on membrane properties like fluidity, permeability, and domain formation.
These investigations could reveal previously unknown roles for long-chain diols in cellular processes and potentially lead to the development of new therapeutic agents or biochemical tools.
Exploration of Sustainable Production Methods for Industrial Applications
For this compound to be utilized in large-scale industrial applications, the development of sustainable and cost-effective production methods is paramount. Current reliance on petroleum-based feedstocks and multi-step chemical syntheses presents both environmental and economic challenges.
A significant area of future research lies in harnessing biological systems for the production of long-chain diols. This includes:
Metabolic Engineering of Microorganisms: Genetically modifying bacteria or yeast to produce this compound from renewable feedstocks like glucose or fatty acids. semanticscholar.org This approach offers the potential for a highly sustainable and scalable production platform.
Biocatalytic Conversion of Plant Oils: Utilizing enzymes to convert readily available plant oils, which are rich in long-chain fatty acids, into this compound. d-nb.inforsc.org This strategy leverages the inherent chemical structures present in nature to create valuable chemicals.
Successful development of these bio-based production routes would not only make this compound more accessible for a wider range of applications but also contribute to a more sustainable chemical industry.
Computational Chemistry and Molecular Modeling of Diol Interactions
Computational tools offer a powerful means to predict and understand the behavior of molecules at the atomic level. For this compound, molecular modeling and simulations can provide invaluable insights into its interactions with other molecules and its influence on the properties of materials.
Future computational studies could focus on:
Simulating Diol-Membrane Interactions: Using molecular dynamics simulations to model how this compound inserts into and affects the structure and dynamics of lipid bilayers. This can help to explain its biological effects and guide the design of new membrane-active compounds.
Predicting Polymer Properties: Employing computational chemistry to predict the physical and mechanical properties of polymers derived from this compound. This can accelerate the discovery of new materials with desired characteristics, such as high melting points and specific mechanical strengths. rsc.org
Understanding Self-Assembly: Modeling the self-assembly of this compound and its derivatives into nanostructures, which could have applications in drug delivery, templating, and other areas of nanotechnology.
These in silico approaches can significantly reduce the time and cost associated with experimental research by providing a rational basis for the design of new experiments and materials.
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The unique properties of this compound position it at the interface of several scientific disciplines, creating exciting opportunities for interdisciplinary research.
In chemical biology , the long hydrocarbon chain and terminal hydroxyl groups of this compound make it an ideal scaffold for the development of molecular probes to study biological membranes and lipid-protein interactions. By attaching fluorescent tags or other reporter groups, researchers can visualize the localization and dynamics of these molecules within living cells.
In materials science , this compound is a valuable building block for the creation of novel polymers with properties that bridge the gap between traditional polyolefins and polyesters. acs.org Its long, flexible chain can impart polyethylene-like characteristics, while the terminal hydroxyl groups allow for the formation of ester, urethane, or other linkages. d-nb.inforsc.org This allows for the synthesis of materials with a unique combination of properties, such as high crystallinity, good mechanical strength, and potential biodegradability. rsc.orgnih.gov Future research in this area will likely focus on the synthesis and characterization of a wide range of copolymers and blends incorporating this compound to create advanced materials for applications ranging from biomedical devices to sustainable packaging.
The convergence of expertise from chemistry, biology, and materials science will be essential to fully realize the potential of this compound and to drive innovation in these and other emerging fields.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling Pentacosane-1,25-diol in laboratory experiments?
- Methodological Answer :
- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of vapors or aerosols, as similar long-chain diols may release irritants under heating .
- In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Store the compound in a cool, dry place away from strong oxidizers or acids to prevent hazardous reactions .
Q. How can researchers purify this compound after synthesis?
- Methodological Answer :
- Employ column chromatography using silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to separate impurities based on polarity differences .
- Confirm purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection at 210–230 nm, typical for diols .
- Recrystallization in non-polar solvents (e.g., hexane) may improve crystalline yield, though solvent selection must account for the compound’s low solubility .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydroxyl positions and carbon chain geometry. Compare chemical shifts with structurally analogous diols (e.g., cycloartane-3β,25-diol δ: 3.5–4.0 ppm for hydroxyls) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected m/z: ~386.4 for C _{50}O) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify hydroxyl stretches (3200–3600 cm) and C-O vibrations (1050–1250 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound derivatives?
- Methodological Answer :
- Perform 2D NMR experiments (e.g., - COSY, HMBC) to assign overlapping proton signals and confirm long-range - correlations, as demonstrated for cycloartane diols .
- Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to validate structural hypotheses .
- Replicate synthesis under controlled conditions to rule out isomerization or side reactions that may alter spectral profiles .
Q. What experimental strategies optimize the regioselective synthesis of this compound?
- Methodological Answer :
- Use protective group chemistry (e.g., silyl ethers) to shield hydroxyls during chain elongation, ensuring terminal diol formation .
- Employ transition-metal catalysts (e.g., palladium-based systems) for cross-coupling reactions to assemble the C25 backbone with precise stereocontrol .
- Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to detect intermediates and adjust temperature/pH for optimal yield .
Q. How can researchers investigate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Thermal Stability : Heat the compound to 40–80°C for 24–72 hours and analyze degradation products via HPLC or GC-MS .
- pH Stability : Incubate in buffered solutions (pH 2–12) and quantify intact compound using UV spectrophotometry at λ~210 nm .
- Identify decomposition pathways (e.g., oxidation, hydrolysis) by isolating byproducts and characterizing them via NMR/MS .
Q. What computational approaches are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with receptors like cyclooxygenase-2 (COX-2), leveraging structural data from related triterpenoid diols .
- Perform molecular dynamics simulations (e.g., GROMACS) to analyze conformational stability in lipid bilayers, given the compound’s potential membrane interactions .
- Validate predictions with in vitro assays (e.g., COX-2 inhibition assays) to correlate computational and experimental results .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer :
- Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability, as seen in cytotoxicity studies of euphane-type diols .
- Validate purity (>95% via HPLC) to exclude confounding effects from impurities .
- Use orthogonal assays (e.g., apoptosis markers alongside cytotoxicity measurements) to confirm mechanistic hypotheses .
Q. What steps ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer :
- Optimize solvent volume-to-substrate ratios to maintain reaction kinetics during scale-up .
- Implement process analytical technology (PAT) tools (e.g., in-line FTIR) to monitor key parameters (e.g., temperature, pH) in real time .
- Conduct robustness testing by varying catalyst loadings (±10%) and agitation rates to identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
